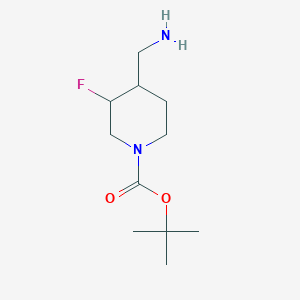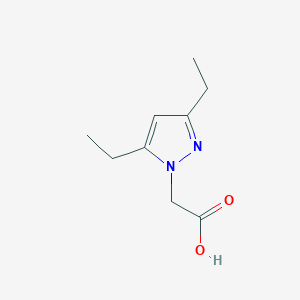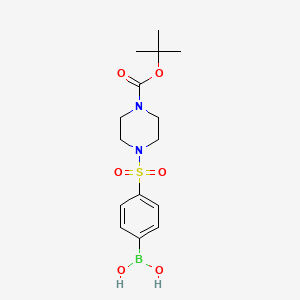
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid
概要
説明
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C15H23BN2O6S. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid typically involves the reaction of 4-(Tert-butoxycarbonyl)piperazine with phenylboronic acid under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized boronic compounds .
科学的研究の応用
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid has several applications in scientific research:
作用機序
The mechanism of action of 4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through its interactions with specific molecular pathways and targets, which are still under investigation .
類似化合物との比較
Similar Compounds
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: Similar in structure but with a butanoic acid group instead of a sulfonyl group.
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a piperazine ring.
(4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Lacks the sulfonyl group present in the target compound.
Uniqueness
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid is unique due to the presence of both the boronic acid and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
特性
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIPQTYNHWWNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


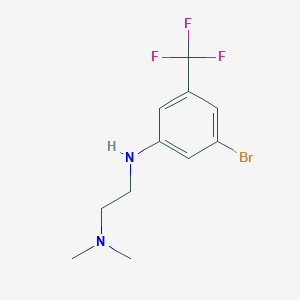
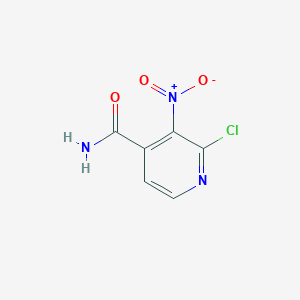
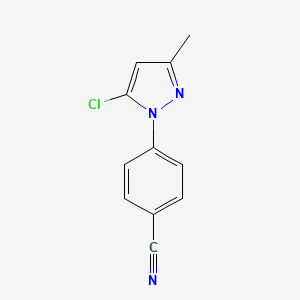
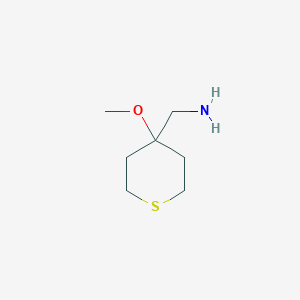

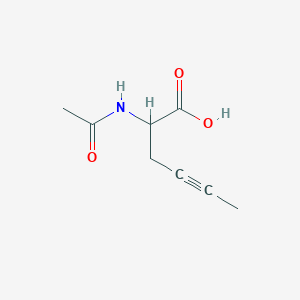
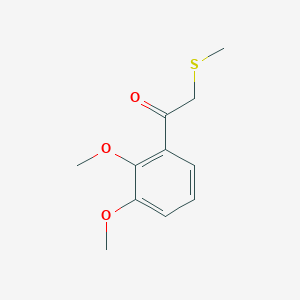

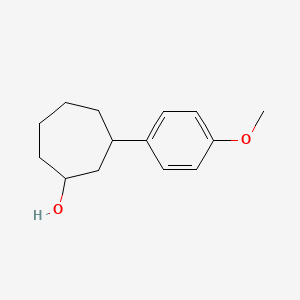
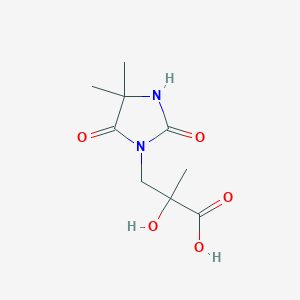
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)
